3-Amino-5-methylhexanoic acid (CAS 3653-34-7), commonly known as DL-β-homoleucine, is a non-proteinogenic β-amino acid defined by the presence of an isobutyl side chain on the β-carbon. In industrial and advanced laboratory procurement, it is primarily sourced as a critical building block for the synthesis of peptidomimetics, β-peptides, and foldamers [1]. By extending the peptide backbone with an additional methylene group compared to its α-amino acid counterpart (leucine), this compound introduces profound steric and conformational changes. It is widely utilized to engineer proteolytic resistance into therapeutic peptides, stabilize short helical motifs (such as 14-helices), and serve as a specialized hydrophobic residue in the design of targeted kinase inhibitors and receptor agonists[2].
Substituting 3-amino-5-methylhexanoic acid with its natural analog, L-leucine, results in catastrophic failure for applications requiring metabolic stability, as native α-peptides are rapidly degraded by serum proteases within minutes [1]. Furthermore, substitution with structurally related commercial compounds like pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid) is chemically invalid for peptide backbone extension. Pregabalin possesses an aminomethyl group rather than a direct β-amino configuration, which fundamentally alters both the backbone length and the side-chain spatial orientation during solid-phase peptide synthesis. Finally, using simpler β-amino acids like β-alanine fails to provide the critical isobutyl side-chain hydrophobicity required for specific target engagement, such as anchoring in hydrophobic binding grooves or stabilizing amphipathic antimicrobial β-peptides [2].
The incorporation of 3-amino-5-methylhexanoic acid into peptide sequences fundamentally alters their susceptibility to enzymatic cleavage. Studies comparing native α-peptides to chimeric or fully substituted β-peptides demonstrate that β-amino acid incorporation can extend blood plasma half-lives by multiple orders of magnitude. For instance, while standard linear α-peptides typically exhibit serum half-lives of less than 15 minutes, sequences incorporating β-homoamino acids like β-homoleucine have demonstrated extended half-lives exceeding 98 to 388 hours in human blood plasma [1]. This resistance extends across multiple aggressive proteases, including trypsin, elastase, and human serum peptidases, where β-peptides remain completely intact after 24 to 48 hours of incubation.
| Evidence Dimension | Plasma half-life (proteolytic stability) |
| Target Compound Data | >98 to 388 hours (for β-amino acid containing peptides) |
| Comparator Or Baseline | <15 minutes (for native α-peptides) |
| Quantified Difference | >400-fold increase in half-life |
| Conditions | Human blood plasma incubation at 37°C |
Procurement of β-homoleucine is essential for developers of peptide therapeutics who must overcome the rapid in vivo degradation that limits native α-peptides.
In the development of non-ATP competitive inhibitors targeting the substrate recruitment site of cyclin A, the isobutyl side chain of β-homoleucine is critical for occupying the hydrophobic binding groove. Research demonstrates that replacing standard dipeptide units with a single β-homoleucine residue allows the creation of potent, simplified tetrapeptide inhibitors [1]. These β-homoleucine-containing peptidomimetics retain high binding affinity while offering superior metabolic stability compared to their larger α-peptide precursors. The specific spatial orientation provided by the β-homoleucine backbone ensures that the hydrophobic isobutyl group correctly anchors into the cyclin A groove, a structural requirement that cannot be met by β-alanine or unbranched β-amino acids.
| Evidence Dimension | Structural simplification and binding retention |
| Target Compound Data | Potent tetrapeptide inhibitor containing β-homoleucine |
| Comparator Or Baseline | Larger, metabolically labile native α-peptides (octapeptides or larger) |
| Quantified Difference | Significant reduction in peptide length while retaining target-specific cyclin A binding |
| Conditions | CDK2-cyclin A binding groove inhibition assays |
Buyers synthesizing targeted kinase inhibitors must use β-homoleucine to simultaneously achieve necessary hydrophobic target engagement and required metabolic stability.
β-amino acids are uniquely capable of forming stable secondary structures at much shorter chain lengths than natural α-amino acids. While α-peptides generally require 10 to 15 residues to form a stable α-helix in water, β-peptides incorporating residues like β-homoleucine can form highly stable 14-helices with as few as 6 to 8 residues [1]. The steric bulk of the isobutyl side chain on the β-carbon strongly biases the backbone dihedral angles, driving the thermodynamic preference for the 14-helical conformation. This predictable folding behavior is heavily leveraged in the synthesis of amphipathic antimicrobial peptides, where precise spatial segregation of hydrophobic (β-homoleucine) and cationic residues is required for membrane disruption.
| Evidence Dimension | Minimum chain length for stable helical folding |
| Target Compound Data | 6–8 residues (β-peptides) |
| Comparator Or Baseline | 10–15 residues (α-peptides) |
| Quantified Difference | ~50% reduction in required sequence length for stable folding |
| Conditions | Aqueous solution structural analysis |
Procuring β-homoleucine allows researchers to synthesize much shorter, more cost-effective peptide foldamers without sacrificing structural integrity or biological activity.
Used as a direct substitute for L-leucine in peptide drug candidates to prevent rapid degradation by blood serum proteases, effectively extending in vivo half-life from minutes to hours or days [1].
Integrated into short peptidomimetics targeting the hydrophobic cyclin A binding groove, where its isobutyl side chain provides critical anchoring while reducing overall peptide length [2].
Utilized in the synthesis of ultrashort, amphipathic 14-helical β-peptides designed to disrupt bacterial membranes without being degraded by pathogen-secreted proteases[1].
Employed in the truncation and modification of hormone analogs (such as kisspeptin) to enhance plasma stability while maintaining anti-proliferative or hormone-regulatory activity [3].
Irritant